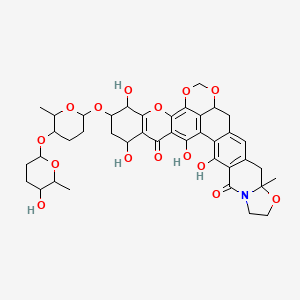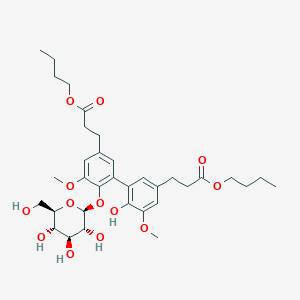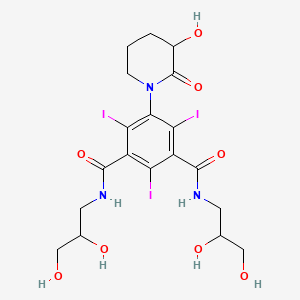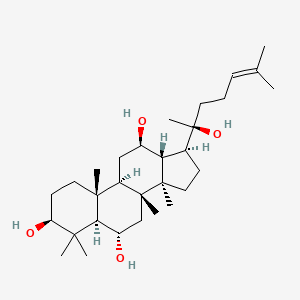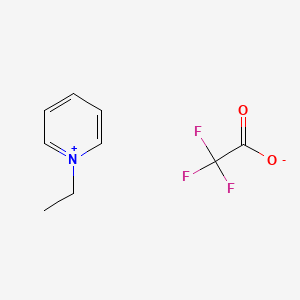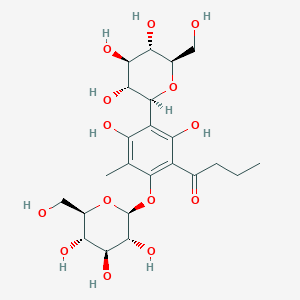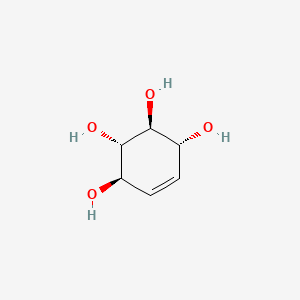
De-N-methylpamamycin-593B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
De-N-methylpamamycin-593B is a natural product found in Streptomyces alboniger with data available.
科学的研究の応用
Synthesis and Chemical Properties
- The L-acid fragment of pamamycin-593, which includes de-N-methylpamamycin-579, has been synthesized, demonstrating the feasibility of producing components of this compound in a laboratory setting. This synthesis involved key steps like cis-selective iodoetherification and nucleophilic addition of a cerium acetylide to an aldehyde (Miura et al., 2008).
Biological Activity
- De-N-methylpamamycins have shown stronger aerial mycelium-inducing activity compared to pamamycins with the same alkyl group arrangement, indicating a potential role in influencing bacterial growth and morphology. These compounds also exhibited weaker growth-inhibition activity (Kozone et al., 2001).
Biosynthetic Pathway Analysis
- Research into the biosynthetic pathway of pamamycin, a nitrogen-containing polyketide, showed that hydroxy acids and de-N-methylhydroxy acid were converted into pamamycin. This highlights the importance of transamination and subsequent N-methylation in the biosynthesis of compounds like de-N-methylpamamycin (Hashimoto et al., 2005).
Antibiotic Resistance and Methylation
- While not directly related to de-N-methylpamamycin-593B, studies on antibiotic resistance mechanisms, such as those involving methyltransferase in bacteria, provide context for understanding the potential significance of modifications like de-N-methylation in antibiotic compounds (Wachino et al., 2007).
特性
製品名 |
De-N-methylpamamycin-593B |
|---|---|
分子式 |
C34H59NO7 |
分子量 |
593.8 g/mol |
IUPAC名 |
(1R,2R,5S,7S,10R,11S,14R,16S)-2-ethyl-11-methyl-14-[(1R)-1-[(2R,5S)-5-[(2R)-2-(methylamino)pentyl]oxolan-2-yl]ethyl]-5-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione |
InChI |
InChI=1S/C34H59NO7/c1-7-10-23(35-6)18-25-12-15-29(38-25)21(4)32-20-27-14-17-31(40-27)28(9-3)34(37)41-24(11-8-2)19-26-13-16-30(39-26)22(5)33(36)42-32/h21-32,35H,7-20H2,1-6H3/t21-,22+,23-,24+,25+,26+,27+,28-,29-,30-,31-,32-/m1/s1 |
InChIキー |
GWAGFXWDWGTKCD-MTQGVLOASA-N |
異性体SMILES |
CCC[C@H]1C[C@@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O1)CC)[C@H](C)[C@H]4CC[C@H](O4)C[C@@H](CCC)NC)C |
正規SMILES |
CCCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)O1)CC)C(C)C4CCC(O4)CC(CCC)NC)C |
同義語 |
De-N-methylpamamycin 593B De-N-methylpamamycin-593 B De-N-methylpamamycin-593B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[(2R,3R)-3-(3,4-Dihydroxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]prop-2-enal](/img/structure/B1250119.png)

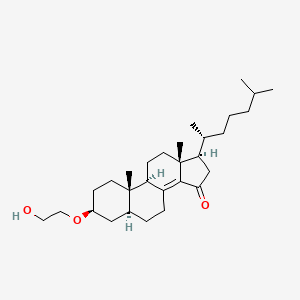
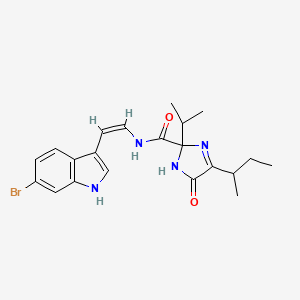

![4-oxo-4-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]butanoic acid](/img/structure/B1250129.png)
